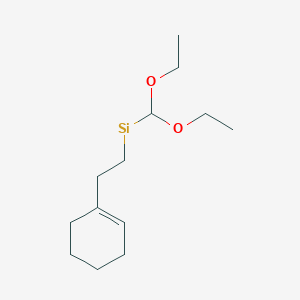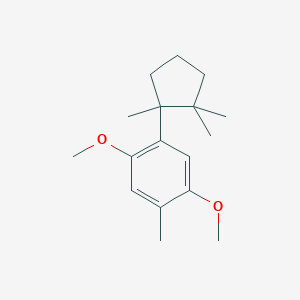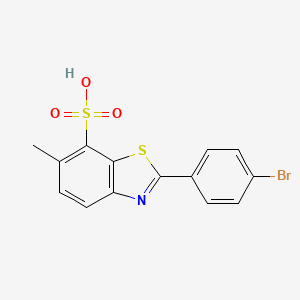
2-(4-Bromophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a bromophenyl group, a methyl group, and a sulfonic acid group attached to the benzothiazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid typically involves multiple steps. One common method involves the bromination of phenylacetic acid to introduce the bromine atom at the para position. This is followed by the formation of the benzothiazole ring through a cyclization reaction. The sulfonic acid group is then introduced via sulfonation.
Bromination: Phenylacetic acid is treated with bromine and mercuric oxide to yield 4-bromophenylacetic acid.
Cyclization: The brominated intermediate undergoes cyclization with appropriate reagents to form the benzothiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(4-Bromophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonic acid group and the benzothiazole ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazoles, while coupling reactions can produce a wide range of arylated derivatives.
科学研究应用
2-(4-Bromophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(4-Bromophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid involves its interaction with specific molecular targets. The bromophenyl group and the benzothiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonic acid group enhances the compound’s solubility and ability to form hydrogen bonds, which can be crucial for its biological activity .
相似化合物的比较
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also contains a bromophenyl group and a thiazole ring but differs in its additional functional groups.
2,4-Disubstituted Arylthiazoles: These compounds share the thiazole ring structure but have different substituents at the 2 and 4 positions.
Uniqueness
2-(4-Bromophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid is unique due to the combination of its bromophenyl, methyl, and sulfonic acid groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
573673-11-7 |
|---|---|
分子式 |
C14H10BrNO3S2 |
分子量 |
384.3 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid |
InChI |
InChI=1S/C14H10BrNO3S2/c1-8-2-7-11-12(13(8)21(17,18)19)20-14(16-11)9-3-5-10(15)6-4-9/h2-7H,1H3,(H,17,18,19) |
InChI 键 |
RVLWDVOBDXIGAR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)Br)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


silane](/img/structure/B14242736.png)
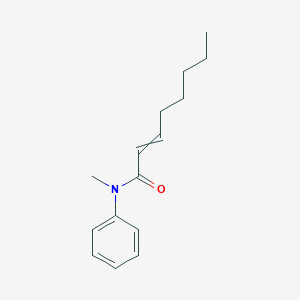
![tert-Butyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B14242743.png)

![2-{(E)-[(4-Methylphenyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14242771.png)
![1,1'-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one)](/img/structure/B14242774.png)
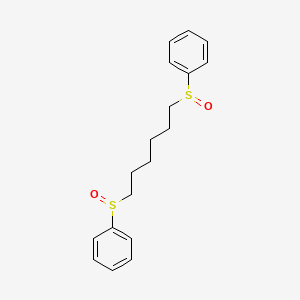
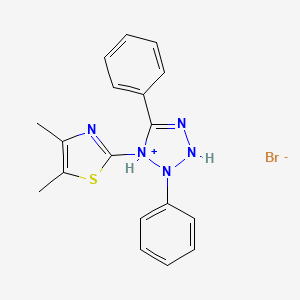
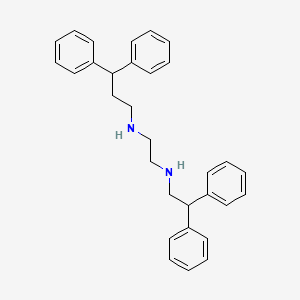
![{1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid](/img/structure/B14242798.png)

![6-Hydroxy-5-[(2-hydroxyethyl)amino]-2-phenyl-4H-1,3-thiazin-4-one](/img/structure/B14242809.png)
